molecular formula C9H11NO2 B1427106 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid CAS No. 16959-59-4

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Cat. No. B1427106
Key on ui cas rn: 16959-59-4
M. Wt: 165.19 g/mol
InChI Key: VNKYAVPURGSAQN-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 500-mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (30.4 g, 184 mmol), DMF (1.00 g, 13.6 mmol) and methylene chloride (300 mL). The solution was cooled to 0° C. using an ice bath. Oxalyl chloride (28.0 g, 221 mmol) was added dropwise, and the reaction mixture was warmed to room temperature over 30 min and stirred for 5 h. After this time, the resulting solution was concentrated to afford a brown solid. This solid was dissolved in anhydrous methanol (400 mL), and the solution was cooled to 0° C. Triethylamine (57 g, 552 mmol) was added to the reaction mixture, and it was stirred for a further 2 h at room temperature. After this time, the reaction mixture was concentrated to dryness under reduced pressure. The residue was diluted with methylene chloride (300 mL) and washed with water (200 mL) and saturated aqueous sodium bicarbonate (200 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was titrated with hexane (200 mL) to afford 112a in 58% yield (19.1 g) as a white solid: mp 72-74° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.13 (s, 1H), 6.23 (s, 1H), 3.93 (t, 2H, J=6.0 Hz), 3.77 (s, 3H), 2.75 (t, 2H, J=6.0 Hz), 1.93 (m, 2H), 1.80 (m, 2H); (APCI+) m/z 180.1 (M+H)
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([C:10]([OH:12])=[O:11])=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][CH2:6][CH2:5]2.[CH3:13]N(C=O)C.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C>CO.C(Cl)Cl>[CH:1]1[C:2]([C:10]([O:12][CH3:13])=[O:11])=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C=1C(=CN2CCCCC12)C(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature over 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
was stirred for a further 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride (300 mL)
WASH
Type
WASH
Details
washed with water (200 mL) and saturated aqueous sodium bicarbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1C(=CN2CCCCC12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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